Pentex

Description

Nomenclature and Definitional Scope of "Pentex" in Chemical Literature

The term "this compound" serves as a designation for several chemically distinct substances and mixtures within scientific and commercial literature. This polysemy necessitates careful identification of the specific chemical composition when encountering the term.

One prominent instance of "this compound" is This compound® 99 , identified as an aqueous solution of dioctyl sodium sulfosuccinate (B1259242) (DOSS) herts.ac.uknewdrugapprovals.org. DOSS is a well-known surfactant and wetting agent.

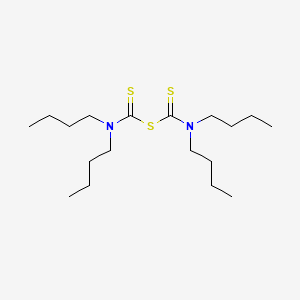

Another chemical compound explicitly referred to as "this compound" carries the molecular formula C₁₈H₃₆N₂S₃ nih.govciteab.com. This compound is also known by its systematic names, such as Bis(dibutylthiocarbamoyl) sulfide (B99878) or Tetra-N-butyl thiuram monosulfide citeab.com.

In the realm of explosives, "this compound BOOSTERS" refers to formulations comprising high-energy compounds, primarily Trinitrotoluene (TNT), Cyclonite (RDX), and Pentaerythritol (B129877) tetranitrate (PETN) wikipedia.orgamericanelements.com. These are not single compounds but specific mixtures designed for explosive applications.

Furthermore, "this compound" is used to describe a biostimulant in agricultural contexts, which is a blend containing N-acetyl-L-thiazolidine-4-carboxylic acid (N-ATCA), folic acid, and stefol derivatives wikipedia.org.

In a pharmaceutical context, "this compound" has been used as a brand name for tablets containing the active pharmaceutical ingredient Domperidone fishersci.no.

Lastly, a "this compound binder system" is mentioned in the context of foundry technology, specifically for a product called ExoPlast, indicating its role in material binding processes . The precise chemical composition of this binder system is not detailed in the provided information.

The table below summarizes the various chemical entities associated with the "this compound" designation:

| Designation/Product Name | Chemical Composition / Key Components | Chemical Formula (if applicable) | CAS Number (if applicable) | Primary Role/Application |

| This compound® 99 | Dioctyl sodium sulfosuccinate (DOSS) | C₂₀H₃₇NaO₇S | 577-11-7 | Surfactant, Wetting Agent |

| This compound (Compound) | Bis(dibutylthiocarbamoyl) sulfide | C₁₈H₃₆N₂S₃ | 93-73-2 | Chemical Compound |

| This compound BOOSTERS | Trinitrotoluene (TNT), Cyclonite (RDX), Pentaerythritol tetranitrate (PETN) | C₇H₅N₃O₆ (TNT), C₃H₆N₆O₆ (RDX), C₅H₈N₄O₁₂ (PETN) | 118-96-7 (TNT), 121-82-4 (RDX), 78-11-5 (PETN) | Explosive Formulations |

| This compound (Biostimulant) | N-acetyl-L-thiazolidine-4-carboxylic acid (N-ATCA), Folic acid, Stefol derivatives | C₆H₉NO₃S (N-ATCA), C₁₉H₁₉N₇O₆ (Folic acid) | 5025-82-1 (N-ATCA), 59-30-3 (Folic acid) | Agricultural Biostimulant |

| This compound (Pharmaceutical) | Domperidone | C₂₂H₂₄ClN₅O₂ | 57808-66-9 | Pharmaceutical Active |

| This compound binder system | Undisclosed binder system | N/A | N/A | Foundry Technology Binder |

Historical Perspectives on the Identification and Early Chemical Investigations of "this compound"-related Compounds

The historical trajectory of compounds associated with the "this compound" designation varies significantly due to their diverse chemical natures.

Dioctyl sodium sulfosuccinate (DOSS) , found in this compound® 99, is a well-established surfactant. Its applications extend beyond adhesives to include drug, cosmetics, and food industries herts.ac.uknewdrugapprovals.orgnih.gov.

For the compound specifically identified as "this compound" with the molecular formula C₁₈H₃₆N₂S₃ (Bis(dibutylthiocarbamoyl) sulfide), detailed historical accounts of its initial identification or early chemical investigations were not extensively documented in the provided literature under this specific "this compound" designation nih.govciteab.com.

The components of This compound BOOSTERS have individual histories as significant explosives. Trinitrotoluene (TNT) is a widely recognized explosive compound wikipedia.org. Cyclonite (RDX) was first reported by Georg Friedrich Henning in 1898 and patented in the same year, later seeing widespread use during World War II britannica.comwikipedia.org. Pentaerythritol tetranitrate (PETN) was first synthesized and patented in 1894 by a German explosives manufacturer and became a commercial explosive after World War I, with military applications in both World Wars britannica.comwikipedia.org.

N-acetyl-L-thiazolidine-4-carboxylic acid (N-ATCA) , a component of the agricultural biostimulant "this compound," is typically synthesized through chemical reactions involving thiazolidine (B150603) derivatives, such as the reaction of thiazolidine-4-carboxylic acid with acetic anhydride (B1165640) herts.ac.uk. Folic acid , also part of this biostimulant, is an essential compound known as vitamin B9 .

Domperidone , the active ingredient in the pharmaceutical "this compound" tablets, was synthesized by Janssen Pharmaceutica in 1974 and subsequently introduced for medical use in 1979 newdrugapprovals.orgnih.govwikipedia.orgsmarthealer.pknih.gov.

The presence of "this compound Inc." manufacturing wheat germ lipase, a source for wheat germ agglutinin used in research, indicates an early commercial presence of the "this compound" name in the chemical supply sector fishersci.caguidetopharmacology.org.

Interdisciplinary Significance of "this compound" in Contemporary Chemical Research

The various chemical entities and formulations designated as "this compound" hold interdisciplinary significance across several fields of contemporary chemical research.

This compound® 99 , containing dioctyl sodium sulfosuccinate (DOSS), is crucial in materials science and engineering due to its role as a surfactant and wetting agent, particularly in adhesive formulations herts.ac.uknewdrugapprovals.org. Its broader utility as an all-purpose surfactant, wetting agent, and solubilizer extends its relevance to the drug, cosmetics, and food industries, highlighting its interdisciplinary nature with applied chemistry and product development nih.gov.

The explosive formulations known as This compound BOOSTERS , which include TNT, RDX, and PETN, are of significant interest in defense, civil engineering (e.g., controlled demolition), and forensic chemistry wikipedia.orgamericanelements.comwikipedia.orgbritannica.com. Research in these areas often involves the development of advanced analytical methods for the detection and analysis of explosive traces in various environments rsc.org.

In agricultural science, the This compound biostimulant demonstrates the interdisciplinary application of chemistry in enhancing crop performance. Its components, such as N-ATCA and folic acid, contribute to promoting the synthesis of essential amino acids and hormones for plant growth and development herts.ac.uk. This formulation also plays a role in enhancing plant tolerance to environmental and nutrient stresses, as well as against pests and diseases herts.ac.uk.

The "this compound binder system" utilized in ExoPlast for foundry technology showcases its relevance in advanced manufacturing and materials science. This self-curing system, which does not require gassing or heating, streamlines prototyping and small-series production, indicating its importance in developing efficient and versatile manufacturing processes .

While the specific interdisciplinary research findings for the compound C₁₈H₃₆N₂S₃ under the "this compound" designation are not explicitly detailed in the provided search results, its existence as a distinct chemical compound suggests potential for investigation in organic synthesis, materials chemistry, or other specialized areas depending on its inherent properties.

The diverse applications of these "this compound"-designated compounds underscore the increasing importance of interdisciplinary approaches in modern chemical research, where insights and methodologies from various scientific disciplines converge to address complex challenges and foster innovation igem.orguni.luvirtualchemistry.orgctdbase.orguni.lu.

Properties

IUPAC Name |

dibutylcarbamothioyl N,N-dibutylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N2S3/c1-5-9-13-19(14-10-6-2)17(21)23-18(22)20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOJDCQCOZOLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)SC(=S)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018990 | |

| Record name | Bis(dibutylthiocarbamoyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-73-2 | |

| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N′,N′-tetrabutyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dibutylthiocarbamoyl) sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(dibutylthiocarbamoyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(DIBUTYLTHIOCARBAMOYL) SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ2UHF6K52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Research on Pentaerythritol Technical Grade Pentex

Derivatization and Chemical Modification of Pentaerythritol (B129877)

Functionalization Strategies for Advanced Material Precursors

Pentaerythritol's four hydroxyl groups provide numerous sites for chemical modification, making it an excellent precursor for advanced materials. Functionalization strategies leverage these reactive sites to introduce diverse chemical functionalities, leading to materials with tailored properties.

One common strategy involves esterification reactions , where the hydroxyl groups react with carboxylic acids or their derivatives. For instance, pentaerythritol triacrylate (PETA) is a highly reactive monomer containing three acrylic functional groups and one remaining hydroxyl group nih.gov. PETA is widely utilized in free radical polymerization and serves as a reactive diluent in UV curing applications, contributing to high crosslinking density, hardness, and chemical resistance in the resulting polymers nih.govnih.gov.

Another approach involves the formation of cyclic acetals through acid-catalyzed reactions with aldehydes. This method allows for the synthesis of monomers and polymers containing pH-sensitive cyclic acetal (B89532) moieties. For example, the reaction of pentaerythritol with benzaldehyde (B42025) or norbornene-2-carboxaldehyde under acidic conditions can yield mono-functionalized acetal-containing diols. These functionalized diols can then act as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers, enabling the development of biocompatible, hydrolytically degradable, and pH-responsive materials rsc.org.

Thiol-Michael addition reactions also represent a facile method for pre-functionalizing multifunctional acrylate (B77674) monomers derived from pentaerythritol. This strategy allows for the fabrication of functional three-dimensional architected materials by directly installing functional groups onto the monomer, leading to a higher surface density of functional groups. This approach has been demonstrated to produce acrylates with various functionalities, enabling modifications of surface wetting properties and conjugation with fluorescent tags nih.gov.

The concept of post-polymerization functionalization of preformed reactive particles is gaining attention, allowing for the introduction of a broad variety of functionalities into colloidal networks without altering the degree of polymerization or molecular weight distribution. This method enables the preparation of functional particles that might otherwise be inaccessible, providing control over the amount, type, and distribution of functional groups within the particle nanostructure, which is crucial for developing advanced materials with complex functionalities conicet.gov.ar.

Pentaerythritol in Polymer Chemistry and Macromolecular Science

Pentaerythritol's tetrafunctional nature is a cornerstone in polymer chemistry and macromolecular science, enabling the synthesis of a wide array of polymers with enhanced properties. Its compact structure and high density of hydroxyl groups contribute to its outstanding performance as a branching monomer perstorp.com.

Polymerization Reactions Involving Pentaerythritol Monomers

Pentaerythritol serves as a key monomer in various polymerization reactions, primarily through its hydroxyl groups. It is frequently employed in esterification reactions to produce polyesters. For instance, derivatives such as poly(pentaerythritol adipate), poly(pentaerythritol sebacate), and poly(pentaerythritol hexadecandioate) can be synthesized by reacting pentaerythritol with linear aliphatic monocarboxylic acids, followed by polymerization with linear aliphatic dicarboxylic acids ekb.eg. These reactions typically involve catalysts like para-toluene sulfonic acid ekb.eg.

Pentaerythritol derivatives can also participate in ring-opening polymerization (ROP) . For example, in the synthesis of photocrosslinkable poly(L-lactide), pentaerythritol triacrylate (PETA) can be used as a reaction monomer with L-lactide. By controlling the molar ratio of L-lactide to PETA, low molecular weight polymers can be obtained through a one-pot ROP method, leading to biodegradable materials with enhanced hydrolysis resistance, thermal stability, and mechanical properties upon photocrosslinking nih.gov.

Furthermore, pentaerythritol can be utilized in the synthesis of hyperbranched polyesters . Reactions between itaconic anhydride (B1165640) and pentaerythritol can yield unsaturated esters, which can then be crosslinked with radical initiators to form networks suitable for applications such as hydrogels and composites. The extent of esterification and the properties of these esters are influenced by factors such as catalysts, reactant ratios, and reaction conditions researchgate.net.

Synthesis and Characterization of Poly(levulinic Acid-Pentaerythritol)

Poly(levulinic acid–pentaerythritol) is a notable example of a renewable carbon-based polymer synthesized using pentaerythritol. This moldable white thermoplastic is produced by heating a mixture of levulinic acid and pentaerythritol, typically in a 4:3 molar ratio, in the presence of a catalyst such as antimony trioxide (Sb₂O₃) at temperatures ranging from 23 to 210 °C researchgate.net.

The resulting polymer is characterized by the presence of both ester and ketal linkages within its structure researchgate.net. Characterization techniques employed to analyze poly(levulinic acid–pentaerythritol) and similar renewable polymers include:

Nuclear Magnetic Resonance (NMR) spectroscopy: Used to confirm the molecular structure and identify the presence of specific functional groups, such as ester and ketal linkages researchgate.net.

Differential Scanning Calorimetry (DSC): Utilized to study the thermal properties, including glass transition temperature (Tg) and melting behavior researchgate.net.

Gel Permeation Chromatography (GPC): Employed to determine the molecular weight and molecular weight distribution of the synthesized polymers researchgate.net.

This synthesis demonstrates the potential of pentaerythritol in creating sustainable polymeric materials from renewable resources.

Role of Pentaerythritol in Alkyd Resin Chemistry

Pentaerythritol plays a critical and multifaceted role in the chemistry of alkyd resins, which are extensively used in paints, coatings, and varnishes zbaqchem.comzbaqchem.comatamanchemicals.com. Its multifunctional hydroxyl groups are key to its efficacy in this application.

Esterification: Alkyd resins are typically formed through the esterification of pentaerythritol with various fatty acids, such as linseed oil or tall oil zbaqchem.com. The four hydroxyl groups of pentaerythritol allow for high levels of cross-linking during the resin synthesis, leading to the formation of a robust three-dimensional network .

Property Enhancement: The incorporation of pentaerythritol significantly enhances several performance characteristics of alkyd resin-based coatings:

Drying Speed: It contributes to a faster drying time for paints and varnishes perstorp.comatamanchemicals.com.

Hardness: Coatings exhibit improved hardness, making them more resistant to wear and abrasion perstorp.comzbaqchem.com.

Gloss: The symmetrical structure of pentaerythritol promotes smooth resin formulations, resulting in high-gloss finishes that enhance color vibrancy and provide a polished appearance zbaqchem.com.

Durability and Water Resistance: Coatings made with pentaerythritol-based resins show greater resistance to environmental factors, including water, thereby extending their lifespan perstorp.com.

Adhesion: It improves the bonding effectiveness to various substrates, which helps to reduce issues like peeling .

Impact of Impurities: The purity of pentaerythritol is crucial for optimal alkyd resin performance. Impurities, such as formals (e.g., pentaerythritol diformal), can have detrimental effects on processing properties and the final alkyd paint characteristics. High amounts of formals in lower purity pentaerythritol can alter the average functionality of the product, potentially leading to premature gelation at higher acid values than calculated, thus compromising resin properties perstorp.com.

The table below summarizes the enhanced properties of alkyd resins formulated with pentaerythritol compared to those without.

| Property | Without Pentaerythritol | With Pentaerythritol |

| Drying Speed | Slower | Faster perstorp.comatamanchemicals.com |

| Hardness | Lower | Higher perstorp.comzbaqchem.com |

| Gloss | Lower | Higher zbaqchem.com |

| Durability | Reduced | Enhanced |

| Water Resistance | Lower | Higher perstorp.com |

| Adhesion | Moderate | Improved |

Cross-linking Mechanisms in Pentaerythritol-based Polymers

Pentaerythritol's tetrafunctional nature makes it an effective cross-linking agent, crucial for forming three-dimensional polymer networks that enhance material properties. Cross-linking involves the formation of covalent bonds between polymer chains, leading to a permanent 3D structure specialchem.com.

Chemical Cross-linking: This mechanism relies on chemical reactions such as condensation, addition, or free radical polymerization specialchem.com. Pentaerythritol derivatives, particularly those with acrylate functionalities like pentaerythritol tetraacrylate (PETTA) or triacrylate (PETA), are widely used for this purpose. For instance, UV-induced cross-linking of polymers functionalized with methacrylates or acrylates, often derived from pentaerythritol, is a common technique to enhance the stability of polymer films and membranes nih.govdiva-portal.org. The high reactivity of these functional groups allows for rapid cross-linking reactions, even in solvent-free systems diva-portal.org.

Enhancement of Mechanical Properties: The introduction of cross-links by pentaerythritol significantly improves the mechanical properties of polymers. In polyurethane block copolymers, for example, pentaerythritol acts as a four-way cross-linker, leading to a substantial increase in cross-link density. This increased density contributes to:

Improved Tensile Mechanical Properties: The material becomes more robust and resistant to deformation under stress researchgate.net.

Enhanced Shape Memory Effect: Cross-linking by pentaerythritol has been shown to significantly improve the shape recovery ability of polyurethanes, with some copolymers maintaining high shape recovery even after multiple cyclic tests researchgate.net.

Increased Hardness and Young's Modulus: A denser cross-linked structure provides greater resistance to permanent deformation, leading to higher hardness and Young's Modulus researchgate.net.

The glass transition temperature (Tg) of polymers can also be slightly increased with higher cross-linking content due to the restricted movement of polymer chains within the rigid 3D network specialchem.comresearchgate.net.

| Property | Non-Cross-linked Polymer | Pentaerythritol Cross-linked Polymer |

| Mechanical Strength | Lower | Enhanced specialchem.comresearchgate.net |

| Thermal Stability | Lower | Improved specialchem.com |

| Chemical Resistance | Lower | Increased specialchem.com |

| Shape Recovery | Lower/Absent | Significantly Improved researchgate.net |

| Brittleness/Flexibility | More flexible | Generally less flexible specialchem.com |

Theoretical Chemistry and Computational Modeling of Pentaerythritol Systems

Theoretical chemistry and computational modeling play an increasingly vital role in understanding the molecular structure, physicochemical properties, and reactivity of chemical systems, including pentaerythritol and its derivatives kallipos.gruv.esrug.nl. These disciplines apply principles from quantum mechanics, classical mechanics, and statistical physics to simulate and predict molecular behavior.

Computational Methods Employed:

Quantum Chemistry: This field applies quantum mechanics to chemical systems. Methods such as Hartree-Fock, Møller-Plesset perturbation theory, configuration interaction theory, coupled cluster theory, and Density Functional Theory (DFT) are used to study the electronic structure and properties of molecules kallipos.gr.

Molecular Mechanics/Dynamics: These methods apply classical and analytical mechanics and statistical physics to model the dynamics of chemical systems using force fields kallipos.gr.

Applications to Pentaerythritol Systems: Computational studies have been applied to various pentaerythritol derivatives to elucidate their characteristics. For instance, DFT calculations have been carried out to evaluate the propensity of pentaerythritol tetranitrate (PETN) to conformational changes. These studies can reveal how PETN molecules behave in different phases, such as crystalline form under static compression or when dissolved in polar solvents, and how symmetry changes occur acs.org. Such theoretical investigations provide insights into the fundamental properties and potential applications of these compounds, particularly in areas like energetic materials where understanding molecular stability and transformations is critical acs.orgscielo.org.mx.

Computational modeling also aids in predicting and understanding the structure-property relationships in polymers derived from pentaerythritol. By simulating molecular interactions and network formation, researchers can gain a deeper understanding of how cross-linking density, monomer ratios, and functionalization strategies influence the final material properties, such as mechanical strength, thermal stability, and shape memory effects researchgate.netkallipos.gr.

Quantum Chemical Calculations on Pentaerythritol Derivatives

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been extensively utilized to investigate the electronic structure, optical properties, and decomposition mechanisms of pentaerythritol derivatives, notably pentaerythritol tetranitrate (PETN) acs.orgaip.orgacs.orgresearchgate.netosti.govresearchgate.netaps.orgtjnpr.orgsemanticscholar.org. These computational studies provide fundamental insights into the intricate interplay between stored chemical energy and the sensitivity of energetic molecular materials acs.org.

Research has focused on understanding the impact of common molecular impurities, such as monopentaerythritol (PE), pentaerythritol mononitrate (PEMonoN), pentaerythritol dinitrate (PEDiN), and pentaerythritol trinitrate (PETriN), on the electronic structure and optical absorption of PETN crystals aip.orgacs.orgresearchgate.net. Calculations reveal that these molecular defects can induce local electronic states within the band gap of PETN, and the positions of both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are sensitive to their presence acs.orgresearchgate.net. For instance, the calculated singlet-singlet excitation energies are notably lower than their corresponding HOMO-LUMO gaps for most molecules, with the exception of PE aip.orgacs.org.

Molecular Dynamics Simulations of Pentaerythritol Interactions in Solutions

While comprehensive molecular dynamics (MD) simulations specifically detailing the general interactions of pentaerythritol in various solutions are not extensively documented in the provided search results, related computational studies, particularly quantum molecular dynamics (QMD) simulations, have been applied to its derivatives, such as pentaerythritol tetranitrate (PETN) researchgate.netresearchgate.net. These simulations are crucial for understanding the dynamic behavior and decomposition pathways of these molecules under specific conditions.

For instance, QMD simulations have been used in conjunction with DFT calculations to investigate the thermal decomposition mechanisms of nitroesters like PETN acs.orgresearchgate.net. Such studies shed light on how chemical reactions are driven by dynamics, including mechanical deformation, thermal vibration, and local excitation, especially in high-speed collisions researchgate.net. Although these studies focus on the decomposition of energetic derivatives rather than general solution interactions of pentaerythritol itself, they exemplify the application of molecular dynamics principles to understand the complex behavior of pentaerythritol-based compounds at an atomic level.

Thermodynamic and Kinetic Modeling of Pentaerythritol Reactions

Thermodynamic and kinetic modeling plays a critical role in understanding the stability and reactivity of pentaerythritol and its derivatives, particularly in the context of thermal decomposition. Extensive research has been conducted on the thermal decomposition kinetics of pentaerythritol tetranitrate (PETN) acs.orgresearchgate.netcapes.gov.brtandfonline.comosti.gov.

A chemical kinetic model for the thermal decomposition of solid PETN has been developed to predict times to thermal explosion researchgate.netcapes.gov.br. This model is often based on experimental data obtained from techniques like the One Dimensional Time to Explosion (ODTX) apparatus researchgate.netcapes.gov.br. The decomposition process of PETN typically involves a slow initial reaction followed by an autocatalytic transition osti.gov. Studies have shown that the pressure versus time curves of gas generated during PETN decomposition exhibit two distinct parts, highlighting the significant influence of temperature and melting point on the decomposition process tandfonline.com.

For example, the isothermal decomposition of PETN at temperatures between 90–110°C has been found to conform to the anti-Jander equation (No. 8 model), with a reported activation energy (Ea) of 107.1 kJ·mol⁻¹ and a pre-exponential factor (ln(A/s⁻¹)) of 6.97 tandfonline.com. At higher temperatures, specifically 112–130°C, a different decomposition model (No. 28 model) with a reaction order of n=4 was observed tandfonline.com.

Table 1: Kinetic Parameters for PETN Isothermal Decomposition

| Temperature Range (°C) | Decomposition Model | Activation Energy (Ea, kJ·mol⁻¹) | ln(A/s⁻¹) |

| 90–110 | Anti-Jander (No. 8) | 107.1 | 6.97 |

| 112–130 | No. 28 (n=4) | Not specified in snippet | Not specified in snippet |

| Source: tandfonline.com |

Advanced Spectroscopic and Analytical Characterization Techniques for Pentaerythritol and its Derivatives

Advanced spectroscopic and analytical techniques are indispensable for the comprehensive characterization of pentaerythritol and its derivatives, enabling structural elucidation, purity assessment, and the study of reaction mechanisms acs.orgresearchgate.netnih.govresearchgate.netnih.gov. Commonly employed methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman spectroscopy) acs.orgresearchgate.netnih.govnih.govkims-imio.com. Other techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Scanning Electron Microscopy (SEM) are also utilized to evaluate thermal properties, crystallinity, and morphology acs.orgnih.govresearchgate.netnih.gov.

Application of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique for the structural elucidation of pentaerythritol compounds and their derivatives researchgate.netnih.govnih.govjchps.comnih.govnih.gov. Both ¹H NMR and ¹³C NMR are widely used to provide detailed information about the molecular structure, including the types of protons and carbons, their chemical environments, and connectivity researchgate.netnih.govjchps.comnih.gov.

For instance, ¹H NMR spectroscopy has been employed to confirm the chemical structure of four-armed materials based on a pentaerythritol core, revealing characteristic peaks that aid in understanding the molecular arrangement researchgate.net. In studies of rosin (B192284) esters derived from pentaerythritol, NMR spectra show characteristic peaks that are comparable to the neat rosin esters, indicating the successful formation of the desired products nih.gov. The absence of peaks between 9 and 11 ppm in the ¹H NMR spectra of pentaerythritol-derived rosin esters indicates the absence of carboxylic acid groups nih.gov. Furthermore, NMR (including solid-state NMR) has been used to investigate interactions between polymers and additives in fire-retardant formulations containing pentaerythritol, demonstrating the generation of distinct alumino- and silicophosphate complexes at high temperatures researchgate.net. NMR, alongside other techniques, has also been critical in identifying thermal decomposition products of PETN under melt conditions nih.gov.

Mass Spectrometric Analysis of Pentaerythritol Compounds

Mass spectrometry (MS) is a crucial analytical technique for the characterization of pentaerythritol compounds and their derivatives, providing information on molecular weight and aiding in the identification of reaction products and intermediates researchgate.netnih.gov. MS analysis has been used in conjunction with other spectroscopic methods for the structural elucidation of synthesized pentaerythritol esters and other organic compounds researchgate.net. For example, in studies involving the synthesis of four-armed materials based on a pentaerythritol core, the chemical structure of the compounds was confirmed using mass spectrometry, alongside FT-IR, ¹H, and ¹³C NMR researchgate.net.

Furthermore, ultrahigh-pressure liquid chromatography coupled to quadrupole time of flight mass spectrometry (UHPLC-QTOF MS) has been employed to identify and quantify thermal decomposition products of pentaerythritol tetranitrate (PETN) under melt conditions nih.gov. This advanced application of mass spectrometry allows for a detailed understanding of the degradation pathways and the formation of various decomposition products nih.gov.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is extensively used for the functional group analysis and structural characterization of pentaerythritol and its derivatives acs.orgresearchgate.netnih.govkims-imio.comresearchgate.netelettra.euresearchgate.net. These techniques provide unique spectral fingerprints that correspond to specific molecular vibrations, allowing for the identification of chemical bonds and functional groups.

For pure pentaerythritol, FTIR spectra typically exhibit absorption peaks around 3302.4 cm⁻¹ for O-H stretching, 2940.0 and 2885.0 cm⁻¹ for asymmetric C-H stretching, 1230.0 and 1125.7 cm⁻¹ for C-C stretching, and 1010.1 cm⁻¹ for C=O stretching frequency acs.org. The formation of pentaerythritol esters can be confirmed by FTIR spectroscopy, where changes in the C=O region are observed nih.govresearchgate.net. High-pressure synchrotron infrared studies on pentaerythritol have shown changes in IR spectra with increasing pressure, including splitting of the C-C skeletal stretch mode at 1131 cm⁻¹ and the O-H deformation mode at 1410 cm⁻¹ beyond approximately 4.7 GPa, indicating a phase transition elettra.eu.

Raman spectroscopy complements FTIR by providing information on different vibrational modes, particularly those that are Raman-active kims-imio.com. For instance, in the characterization of biodegradable gels synthesized from pentaerythritol triacrylate, Raman spectra confirmed the presence of C=O and C-O-C groups, and also revealed C-S, S-S, and SH characteristic bands that are often difficult to identify by IR spectroscopy kims-imio.com. Both FTIR and Raman spectroscopy are crucial for confirming the presence of specific functional groups and for monitoring chemical reactions involving pentaerythritol and its derivatives acs.orgresearchgate.netnih.govkims-imio.comresearchgate.netresearchgate.net.

Table 2: Characteristic FTIR Absorption Peaks for Pentaerythritol

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretching | ~3302.4 |

| C-H asymmetric stretching | 2940.0, 2885.0 |

| C-C stretching | 1230.0, 1125.7 |

| C=O stretching | 1010.1 |

| Source: acs.org |

X-ray Diffraction Studies on Pentaerythritol Crystal Structures

X-ray diffraction (XRD) has been a crucial technique for understanding the atomic arrangement and intermolecular interactions within Pentaerythritol crystals, revealing insights into its stable phases and pressure-induced transformations.

Ambient Conditions Crystal Structure

At ambient conditions, Pentaerythritol (PE) crystallizes into a body-centered tetragonal (bct) structure, belonging to the I4h space group acs.org. This structure contains two molecules per unit cell acs.orgscispace.com. Within this arrangement, Pentaerythritol molecules are organized in layers parallel to the (001) plane acs.org. The molecules within these layers are strongly held together by a network of hydrogen bonds, forming a quasi-planar quadrilateral structure acs.orgscispace.com. Weaker van der Waals interactions exist between these layers acs.orgscispace.com.

Detailed crystallographic data for Pentaerythritol at ambient conditions are summarized in the following table:

Table 1: Crystallographic Parameters of Pentaerythritol (Phase I) at Ambient Conditions

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4h |

| Unit Cell Dimensions | a = b = 6.079(3) Å |

| c = 8.745(4) Å | |

| Unit Cell Volume | 323.2 ų |

| Molecules per Unit Cell (Z) | 2 |

| Density | ≈ 1.399 g cm⁻³ |

| Temperature | 294 K |

Sources: acs.orgscispace.com

Neutron diffraction studies have complemented X-ray findings, providing more accurate determinations of hydrogen atom parameters and confirming the strong hydrogen bonding system that forms closed quadrilaterals around the 4 axes in the (001) planes scispace.com.

High-Pressure-Induced Phase Transitions

Studies employing high-pressure X-ray diffraction have revealed that Pentaerythritol undergoes multiple phase transitions under increasing pressure acs.orgresearchgate.netnih.gov. These transitions are indicative of significant changes in the molecular packing and hydrogen bonding network.

Phase I to Phase II Transition: A first-order phase transition occurs at approximately 4.8 GPa (or between 5.2-5.9 GPa in some studies), transforming Pentaerythritol from its initial tetragonal I4h (Phase I) structure to an orthorhombic Pnn2 (C2v10) structure, designated as Phase II acs.orgresearchgate.netnih.gov. This transition is accompanied by a small volume change of approximately 0.5% nih.gov. The change is suggested to be triggered by a disruption of hydrogen bonding in the (001) plane of Phase I, leading to an orthorhombic distortion nih.gov.

Phase II to Phase III Transition: A further phase transition is observed at around 7.2 GPa (or ~8.5 GPa in other studies), leading to Phase III acs.orgresearchgate.netnih.gov. The crystal structure of Phase III exhibits a disordered character and is likely a conformational variant of Phase II acs.orgnih.gov. Beyond 14-15 GPa, Pentaerythritol is reported to evolve into a disordered phase researchgate.net.

The crystallographic anisotropy of Phase I rapidly decreases with increasing pressure, with the ratio of linear compressibilities between two primary crystal axes decreasing from 8.1 at 1 atm to 2.6 at 4 GPa nih.gov.

Table 2: High-Pressure Phases of Pentaerythritol

| Phase | Pressure Range (GPa) | Crystal System | Space Group | Characteristics |

| Phase I | Ambient to ~4.8 | Tetragonal | I4h | Body-centered, strong H-bonding in layers |

| Phase II | ~4.8 to ~7.2 | Orthorhombic | Pnn2 | Pressure-induced changes in hydrogen bonding |

| Phase III | >~7.2 | Unknown | Disordered | Likely a conformational variant of Phase II |

Other X-ray Diffraction Applications

Beyond fundamental structural elucidation, X-ray diffraction techniques have been applied to Pentaerythritol in specialized contexts. For instance, X-ray diffuse scattering studies have investigated the temperature dependence of intermolecular forces in Pentaerythritol, indicating that the interaction between oxygen atoms connected by hydrogen bonds is stronger and more sensitive to temperature than other interactions iucr.org. Furthermore, elliptically curved Pentaerythritol (PET) crystals have been utilized in X-ray spectrometers, such as the Supersnout 2 X-ray spectrometer on the National Ignition Facility, for photometric calibration in the 5.5–16 keV range, demonstrating their utility in advanced X-ray optics aip.orgresearchgate.net.

Research on Polyethylene Naphthalate Pen Fiber Trade Name Pentex

Polymerization Mechanisms and Molecular Architecture of PEN

Polyethylene (B3416737) naphthalate is a polyester (B1180765) synthesized from naphthalene-2,6-dicarboxylic acid (2,6-NDA) or its diester derivative, dimethyl-2,6-naphthalenedicarboxylate (2,6-NDC), and ethylene (B1197577) glycol. The resulting polymer possesses a repeating unit that incorporates the rigid naphthalene (B1677914) ring system, which is pivotal to its distinct properties. fishersci.ca

Synthesis Routes for Polyethylene Naphthalate

Two primary manufacturing routes exist for the production of polyethylene naphthalate: the ester process and the acid process. These are named based on whether the initial monomer is a diester or a diacid derivative, respectively.

Ester Process (Transesterification): This route typically involves the reaction of dimethyl-2,6-naphthalenedicarboxylate (2,6-NDC) with ethylene glycol. The transesterification reaction proceeds in the presence of catalysts, such as zinc acetate (B1210297) or manganese acetate, at temperatures generally ranging from 180 °C to 260 °C. chemicalbook.comfishersci.ca This step yields bis(beta-hydroxyethyl)naphthalate and/or its low prepolymer, with methanol (B129727) being removed as a byproduct to drive the reaction forward. chemicalbook.comfishersci.ca

Acid Process (Direct Esterification): In this method, naphthalene-2,6-dicarboxylic acid (2,6-NDA) reacts directly with ethylene glycol. The reaction is conducted at higher temperatures, typically between 200 °C and 280 °C, under atmospheric or elevated pressure to facilitate the removal of water, which is a byproduct of the esterification. fishersci.ca

Following either the ester or acid process, the synthesized prepolymers undergo a second step involving polycondensation. This polycondensation is often carried out at higher reaction temperatures, ranging from 280 °C to 300 °C, in the presence of polymerization catalysts such as antimony trioxide. fishersci.ca To further increase the average molecular weight of the melt-produced resin pellets, solid-state polymerization (SSP) is the preferred subsequent process. fishersci.se SSP can be performed in a fluidized bed, often fluidized with nitrogen, or in a vacuum fluidized bed utilizing a rotary vacuum dryer.

Control of Polymer Chain Length and Branching in PEN Synthesis

The control of polymer chain length (molecular weight) and branching is crucial in tailoring the final properties of PEN. In general polymer synthesis, factors such as reaction temperature and the amount of catalyst used can significantly influence chain length. fishersci.se Higher molecular weights typically lead to improved mechanical properties like strength and melting point due to increased chain entanglement. fishersci.sethegoodscentscompany.com

For PEN, solid-state polymerization (SSP) is a key technique employed to increase the average molecular weight of the polymer after initial melt-phase polymerization. While extensive branching is less common in linear polyesters like PEN compared to polyolefins, the molecular architecture can be influenced by the synthesis conditions. The formation of well-defined polymer structures, including controlled lengths and backbone structures, is a continuous area of research in polymer chemistry. ethersolvent.com

Structural Elucidation of PEN Polymer Chains

The structural elucidation of PEN polymer chains involves various analytical techniques that provide insights into its molecular arrangement and morphology. Key methods include:

Wide-Angle X-ray Scattering (WAXS): WAXS is used to characterize the crystalline structure and molecular orientation within PEN fibers. It can reveal the presence of well-developed crystals and the arrangement of molecules. nih.gov

Small-Angle X-ray Scattering (SAXS): SAXS provides information on larger-scale structural features, such as the size and distribution of crystalline and amorphous regions. nih.gov

Differential Scanning Calorimetry (DSC): DSC is employed to study the thermal transitions of PEN, including its glass transition temperature (Tg) and melting temperature (Tm). It can also help in understanding crystallization behavior and the formation of different crystal modifications. nih.govwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed information about the chemical environment of atoms within the polymer chain, aiding in the confirmation of molecular structure and the identification of different conformations. fishersci.co.uk

PEN can crystallize in two distinct crystal modifications, referred to as α and β forms. The formation of these modifications is dependent on crystallization temperature and melt history. For instance, at crystallization temperatures up to 200 °C, only the α-modification is typically formed. Above this temperature, the β-modification can be obtained if the material was molten at 280 °C, whereas the α-modification forms if the melt temperature was raised to 320 °C. nih.gov

Structure-Property Relationships in PEN Fiber at the Molecular Level

The superior properties of PEN fibers, such as high modulus, better dimensional stability, and excellent barrier properties, are directly attributable to its molecular structure, particularly the presence of the naphthalene ring system.

Influence of Naphthalene Ring Systems on Polymer Conformation

The naphthalene ring system in the backbone of PEN plays a crucial role in defining its polymer conformation and macroscopic properties. Unlike the single benzene (B151609) ring in PET, the larger, rigid, and planar double-ring naphthalene structure in PEN significantly influences chain rigidity and intermolecular interactions. fishersci.cachemspider.compolypvc.com

Increased Chain Rigidity and Planarity: The high planarity and inherent rigidity of the naphthalene ring enhance the stiffness of the polymer chain. fishersci.cachemspider.com This increased rigidity restricts the conformational mobility of the polymer chains compared to more flexible polymer backbones. chemspider.com

Efficient Chain Packing: The planar nature of the naphthalene unit promotes more efficient chain packing within the polymer matrix. chemspider.com This compact packing leads to a reduction in free volume, which is the unoccupied space between polymer chains. chemspider.com

Strong Interchain Interactions: The naphthalene rings on adjacent polymer chains exhibit strong interchain interactions, including π-π stacking, which encourages them to associate closely. fishersci.co.ukpolypvc.com This strong intermolecular cohesion further enhances the density and structural integrity of the material. chemspider.com

These molecular-level influences collectively contribute to PEN's superior barrier properties, as the compact chain packing and strong interchain cohesion impede the diffusion of small molecules through the material. chemspider.compolypvc.com The increased rigidity also translates to higher Young's modulus and tensile strength in PEN fibers compared to PET. fishersci.cawikipedia.org

Crystallinity and Amorphous Regions in PEN Fibers

Polyethylene naphthalate is a semicrystalline polymer, meaning its structure comprises both ordered crystalline regions and disordered amorphous regions. wikipedia.orgthegoodscentscompany.com The interplay between these regions significantly impacts the fiber's physical and mechanical properties.

Crystalline Regions: In crystalline regions, polymer chains are arranged in a highly ordered, parallel, and closely packed manner, often forming lamellar structures that can organize into larger spherulitic domains. thegoodscentscompany.com The degree of crystallinity in PEN fibers can be influenced by various extrinsic factors, including processing temperature, cooling rate, and stretching (drawing) processes. Crystallinity can be induced by heating the polymer above its glass transition temperature (Tg) or through strain-induced crystallization, where mechanical stress promotes molecular alignment and ordering even below the Tg. nih.gov

The degree of crystallinity is a critical determinant of PEN's properties. Polymers with higher crystallinity generally exhibit increased stiffness, strength, and resistance to solvents, but may have reduced impact strength. For example, a higher degree of crystallinity and molecular orientation, often in the form of oriented fibrillar structures, leads to superior stiffness and strength in nanofibers. The ability of PEN to form well-developed crystalline structures, coupled with the inherent rigidity of its naphthalene units, contributes to its high performance in various applications.

Table 1: Comparison of Properties: PEN vs. PET Films fishersci.cawikipedia.org

| Property | Polyethylene Naphthalate (PEN) | Polyethylene Terephthalate (PET) |

| Young's Modulus (MPa) | 5200 - 6100 wikipedia.org | 3900 |

| Glass Transition (Tg) (°C) | 118 - 122 polypvc.com | 80 - 81 |

| Melting Point (Tm) (°C) | 264.8 - 272 nih.govwikipedia.org | 225 - 255 |

| Thermal Rating (°C) | 155 | 105 |

| Oxygen Permeability (cm³/m²/day/atm) (25µm film) | 20 | 56 |

| Thermal Shrinkage (%) (30 min at 150°C) | 0.6 | 1.3 |

| Tensile Strength (MPa) | 275 wikipedia.org | - |

| Transparency | >85% wikipedia.org | - |

Molecular Origins of Mechanical Anisotropy in PEN Fibers

The exceptional mechanical properties and anisotropy observed in PEN fibers are directly linked to their molecular structure and the orientation achieved during processing. Unlike PET, which contains one aromatic ring, PEN's molecular structure incorporates two aromatic naphthalene rings. thegoodscentscompany.com This increased aromatic content confers a significantly higher stiffness to the polymer backbone, translating into PEN fibers being up to twice as stiff as PET fibers. thegoodscentscompany.com

The mechanical anisotropy in PEN fibers is influenced by the molecular orientation that develops during melt-forming processes. Studies utilizing X-ray diffraction have revealed that biaxial orientation of PEN results in a planar alignment of the naphthalene rings and a bimodal distribution of the polymer chain axis. d-nb.info This preferred molecular chain orientation within the fiber microstructure is a fundamental contributor to the observed optical and mechanical anisotropies. nih.govfishersci.seethersolvent.com The ability to control and predict this anisotropy through processing conditions is crucial for tailoring PEN fibers for specific high-performance applications.

Advanced Material Science Research on PEN Composites and Blends

Advanced material science research on PEN extends to its incorporation into composites and blends, aiming to further enhance its performance characteristics for diverse applications.

Interfacial Chemistry in PEN Fiber-Reinforced Composites

Research has demonstrated the effectiveness of using PEN itself to modify both glass fibers and resin matrices, leading to improved interfacial adhesion and, consequently, enhanced mechanical properties of the resulting composites. wikipedia.org Various surface treatment techniques, including chemical, physical, and biological methods, are employed to improve the fiber-matrix interface adhesion. These treatments work by increasing surface roughness, enhancing wettability, and facilitating chemical bonding between the fiber and the matrix. For instance, chemical treatments can remove impurities and create a rougher surface, which improves stress transfer from the fiber to the matrix. Furthermore, novel approaches like interfacial carbonation have been explored to improve the flame retardance of glass fiber-reinforced polyamide 6 composites by converting the fiber surface into an inert and rough carbonate layer, thereby hindering polymer melt flow during burning.

Polymer Blends Incorporating PEN for Enhanced Performance

PEN is frequently incorporated into polymer blends to leverage its superior properties and overcome limitations of other polymers, leading to enhanced performance. For example, PEN has been blended with polystyrene (PS) to improve various characteristics. uni.lu The use of reactive compatibilizers, such as styrene-glycidyl methacrylate (B99206) copolymers (SG), is crucial in these blends. These compatibilizers enhance interfacial adhesion, resulting in finer phase domains, increased viscosity, and ultimately improved mechanical properties of the PEN/PS blends. uni.lu

PEN also serves as a valuable blending material to enhance the performance of PET, particularly in areas such as moisture barrier, gas barrier, heat resistance, and UV ray absorption. fishersci.ca The investigation of PEN/PET mixtures is ongoing to explore synergistic properties, with injection molding being a common manufacturing technique for such blends. Generally, the strategic blending of polymers, including PEN, can lead to significant improvements in mechanical strength and address specific application requirements. The design of phase separation within polymer blends can also be utilized to achieve desired mechanical and dielectric properties.

Fabrication Methodologies for PEN-based Advanced Materials

The fabrication of PEN-based advanced materials employs a range of methodologies designed to optimize their structural and functional properties. Common techniques include melt extrusion, injection molding, and 3D printing.

One notable method for producing single polymer composites (SPCs) from PEN multifilaments is hot compaction. In this process, highly oriented fibers are processed at a critical temperature, causing a small fraction of their surface to melt. Upon cooling, this melted portion recrystallizes to form the matrix of the composite, resulting in a material where both phases are chemically identical. Another effective technique for producing PEN SPCs is the "undercooling melt film stacking method," which offers a wide processing temperature window.

Additive manufacturing, commonly known as 3D printing, is an increasingly important fabrication methodology for producing flexible sensors and other advanced materials. Extrusion methods, such as fused deposition modeling (FDM), are widely used for processing polymers like PEN in 3D printing applications. The broader concept of digital manufacturing, encompassing additive manufacturing, enables the precise fabrication of freeform materials with tailored morphologies, compositions, and structures, thereby opening new avenues for functionality and application.

Investigations into the Durability of PEN under Chemical Stressors

Polyethylene naphthalate exhibits notable durability and resistance to various chemical stressors, making it a preferred material in demanding environments. PEN demonstrates superior chemical resistance compared to both PET and polycarbonate (PC). fishersci.ca It also boasts higher hydrolysis resistance and a longer lifespan than PET. fishersci.ca The inherent chemical resistance and durability of PEN are attributed to its molecular structure, particularly the low reactivity of its ester bonds. This low reactivity is a result of extensive π-stacking interactions between the naphthalene rings, which restricts the mobility and accessibility of the polymer chains, thereby enhancing its resistance to chemical attack.

Despite its general robustness, PEN is not entirely immune to degradation under specific chemical conditions. For instance, mechano-enzymatic depolymerization of PEN has been reported, leading to its breakdown into 2,6-naphthalenedicarboxylic acid (2,6-NDA). While PEN generally shows increased thermal stability compared to PET, degradation can occur during high-temperature processing.

Degradation Pathways and Environmental Chemical Aspects of PEN

Polyethylene naphthalate is considered a highly recalcitrant plastic due to its robust properties, including superior barrier capabilities, thermal stability, physical strength, and chemical resistance. The inherent resistance of PEN to degradation stems from the low reactivity of its ester bonds, which is further reinforced by extensive π-stacking interactions between the naphthalene rings. These interactions reduce the mobility and accessibility of the polymer chains, making them less susceptible to degradation.

Despite its recalcitrance, various chemical methods have been explored for the depolymerization of PEN. These methods include cyclo-depolymerization, glycolysis, and hydrothermal treatments, which aim to break down the polymer into its constituent monomers or other smaller molecules. While PEN generally exhibits higher thermal stability than PET, it can still undergo degradation during high-temperature processing, a factor that needs to be considered in its manufacturing and recycling. Furthermore, PEN is known to be susceptible to photo-oxidative degradation when exposed to UV light, which can manifest as yellowing and the formation of a gel-like layer on the surface.

The efficient management and treatment of polymer waste, including PEN, represent a significant environmental challenge, particularly concerning marine sustainability. While specific details on PEN's environmental degradation into microplastics were not extensively detailed in the provided search results, the broader issue of non-biodegradable plastics breaking down into microplastics and their environmental impact is a recognized concern for the polymer industry as a whole.

Advanced Methodologies in Pentex Pentaerythritol and Pen Chemical Research

Advanced Spectroscopic Techniques for Chemical Characterization

Advanced spectroscopic techniques provide invaluable insights into the molecular structure, chemical state, and dynamic behavior of Pentaerythritol (B129877) and Pentaerythritol tetranitrate (PETN).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Molecular Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex molecular structures of Pentaerythritol and its derivatives, as well as Pentaerythritol tetranitrate (PETN) and its degradation products.

For Pentaerythritol , NMR, including 1H NMR and 31P NMR, has been effectively utilized to characterize the structure of synthesized derivatives, such as diphenyl phosphoryl pentaerythritol (DPP-PEPA), a flame retardant. Specific chemical shifts and peak area ratios obtained from these spectra confirm the molecular structure and purity of intermediates like pentaerythritol phosphate (B84403) (PEPA). For instance, 1H NMR of PEPA shows chemical shifts at 3.29, 4.57, and 5.13 ppm, corresponding to different hydrogen protons, with a calculated ratio of 1.00:2.89:0.44, which aligns with the theoretical ratio of 2:6:1 for its chemical formula. The 31P NMR spectrum of PEPA exhibits a single sharp signal at -7.09 ppm, confirming the presence of a single phosphorus atom acs.org. Furthermore, solid-state NMR (13C CP MAS and static) has been applied to analyze porous frameworks derived from pentaerythritol, providing detailed structural information and insights into the behavior of guest molecules within these frameworks researchgate.net. Additionally, 1H NMR and 2D NMR experiments, such as HSQC and COSY, are employed to aid in the assignment of proton and carbon signals in complex pentaerythritol-derived glycoconjugates, which function as supramolecular gelators rsc.org.

For Pentaerythritol tetranitrate (PETN) , NMR spectroscopy has been instrumental in identifying its decomposition products under various conditions. For example, under melt conditions, 1H and 13C NMR have been used to characterize products like PETriNal (pentaerythritol trinitraldehyde), with specific observed chemical shifts (e.g., 1H NMR at 9.67 ppm for aldehyde proton and 4.83 ppm for CH2; 13C NMR at 194.97 ppm for carbonyl carbon) acs.orgresearchgate.net. NMR has also been employed to characterize halogenated PETN derivatives, leading to the identification of compounds such as di-iodo pentaerythritol dinitrate (PEDN-I2) and mono-iodo pentaerythritol trinitrate (PETriN-I) rcsb.org. In the context of biological systems, heteronuclear multidimensional NMR spectroscopy (1H, 15N, and 13C backbone resonance assignments) has been used to study the structure and functional dynamics of the enzyme pentaerythritol tetranitrate reductase (PETNR), achieving a near-complete assignment of 97% of all backbone resonances nih.govresearchgate.net. NMR, alongside other analytical techniques, has also been used in the characterization of various azido- and nitramino-functionalized PETN derivatives researchgate.net. However, it has been noted that conventional NMR may not be sensitive enough to identify trace impurities commonly present in control PETN samples at typical signal-to-noise ratios rsc.org.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS) is a vital surface-sensitive technique used to analyze the elemental composition, chemical states, and electronic states of elements on the outermost layers of materials.

For Pentaerythritol , XPS has been applied to characterize the surface properties of poly(pentaerythritol monomethacrylate) (PPM) coatings. This includes examining their molecular composition, chemical state, and thickness, providing insights into the surface modification and functionalization of these materials osti.gov.

For Pentaerythritol tetranitrate (PETN) , XPS is extensively employed to investigate its surface and interfacial chemistry, particularly when microcoated with polymers. For instance, studies on PETN coated with a vinylchloride/trifluorochloroethylene copolymer utilized XPS to determine the average copolymer thickness and the nature of bonding between the polymer and PETN. Results indicated average copolymer thicknesses of 10 Å for 0.5 wt% coated PETN powders and 6 Å for pellets, with the bonding concluded to be mechanical osti.govunt.eduresearchgate.net. XPS spectra provide characteristic peaks for carbon, nitrogen, and oxygen elements present in PETN osti.gov. In research involving PETN/TKX-50 co-crystals, XPS analysis revealed significant peak shifts in the C, N, and O elements of the co-crystal compared to a simple mixture of the raw materials. These shifts indicate the formation of new bond interactions within the co-crystal structure, distinguishing it from a physical blend osti.govacs.org.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique for detecting and characterizing species with unpaired electrons, such as free radicals and radical intermediates, which are often short-lived and highly reactive.

For Pentaerythritol , EPR spectroscopy has been utilized to study radical pairs and trapped electrons in single crystals, particularly in the context of radiation research bohrium.com. In the study of flame retardant systems containing pentaerythritol (e.g., polypropylene/ammonium polyphosphate/pentaerythritol formulations), continuous wave (CW) EPR spectroscopy confirmed the generation of free radicals during the intumescence process, specifically between 250 and 350 °C. Further, pulsed EPR, in conjunction with solid-state NMR, provided evidence for a key structural shift from a predominantly carbonaceous residue to a phosphorated residue during this thermal decomposition nih.gov. EPR spectroscopy, employing spin probes, has also been used to assess the accessibility of molecules within hydrogels, including those based on pentaerythritol. This method allows for the monitoring of spin probe diffusion and provides valuable information regarding the mesh size of the gel systems and local interactions within them researchgate.net.

For Pentaerythritol tetranitrate (PETN) , EPR investigations have focused on radical intermediates formed during its degradation. An EPR study of gamma-irradiated PETN revealed the accumulation of at least two distinct radicals, notably the NO2 radical, which is presumed to arise from photon cleavage of NO2 groups or radical reactions in excited states. The spectrum of a more reactive, unidentified radical was obtained through computer subtraction, and decay kinetics for both the NO2 radical and this reactive species were proposed iiarjournals.org. EPR has also been employed to study the in vivo formation of superoxide (B77818) radicals induced by PETN frontiersin.orgresearchgate.net.

Ultrafast Laser Spectroscopy for Reaction Dynamics

Ultrafast laser spectroscopy techniques enable the study of chemical reactions and dynamics on extremely short timescales, ranging from picoseconds to femtoseconds, providing insights into transient species and reaction pathways.

For Pentaerythritol tetranitrate (PETN) , ultrafast laser-driven shock wave methods are employed to investigate its shock-induced decomposition chemistry and reaction dynamics. These methods include visible white light transient absorption spectroscopy (VIS) and ultrafast broadband mid-infrared absorption spectroscopy (MIR) osti.govacs.orgacs.orgnih.govosti.gov. Research has shown evidence of rapid exothermic chemical reactions in PETN thin films when subjected to interface particle velocities exceeding approximately 1.05 km/s. These reactions initiate remarkably quickly, in less than 50 picoseconds, behind the shock front for high-density PETN thin films osti.govnih.gov. MIR results specifically indicate that irreversible chemistry is induced in PETN at pressures above 30 GPa. Reactive molecular dynamics simulations conducted in parallel suggest that NO and NO2 related features are the strongest contributors to the observed changes in the shocked infrared spectrum osti.govacs.orgacs.orgosti.gov. Experimental data from these studies also suggest the formation of C≡O or N2O bonds and nitrite, with an absence of significant hydroxyl or amine concentrations in the initial chemical steps under high shock pressures osti.govacs.orgosti.gov. Furthermore, time-resolved emission spectroscopy has been utilized to examine PETN decomposition under shock compression, leading to the identification of chemiluminescence originating from the nitronium ion (NO2+) researchgate.net.

For Pentaerythritol , specific research findings on ultrafast laser spectroscopy for its reaction dynamics were not found in the conducted searches.

Chromatographic and Separation Science Methodologies

Chromatographic and separation science methodologies are essential for the purification, identification, and quantification of components and impurities in "Pentex" compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Component Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for the analysis of purity and component composition in both Pentaerythritol and Pentaerythritol tetranitrate (PETN).

For Pentaerythritol tetranitrate (PETN) , HPLC, often coupled with advanced detectors such as mass spectrometry (HPLC-MS) or chemiluminescence-N-detection (CLND), is highly valuable for analyzing PETN itself and its various degradation products, including pentaerythritol trinitrate (PETriN), dinitrate (PEDiN), and mononitrate (PEMonoN) rsc.orgnih.gov. HPLC-MS is particularly effective in detecting and identifying trace homolog impurities in PETN, with studies successfully identifying up to 22 such compounds, consistent with fully nitrated homologs or derivatives substituted with methyl, methoxy, or hydroxyl groups rsc.org. HPLC methods employing UV detection (e.g., at 220 nm or 230 nm) have been developed and validated for the analysis of PETN in pharmaceutical formulations. These methods demonstrate excellent precision, with coefficient of variation values ranging from 0.17% to 1.80%, and high recovery rates, typically between 98.8% and 102.0% researchgate.netehleringer.net. HPLC has also been used to determine the molar ratio of components in co-crystals, such as the 1:1 molar ratio of PETN and TKX-50 in newly synthesized co-crystals osti.gov. A new reversed-phase HPLC (RP-HPLC) method has been developed and validated for the simultaneous separation and quantification of PETN alongside other organic explosive compounds. This method shows good linearity (R^2 values between 0.998 and 0.999) and high mean recoveries (ranging from 95.3% to 103.3%). Additionally, HPLC/UV is used for purity and explosive component composition analysis of PETN in stable isotope studies.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique utilized for the analysis of volatile and semi-volatile compounds associated with Pentaerythritol Tetranitrate (PETN). This method is particularly relevant for detecting trace amounts of PETN vapor or its degradation products. wvu.eduacs.org

A significant challenge in the GC analysis of PETN is its susceptibility to thermal degradation within the injector port, which necessitates careful optimization of instrumental parameters, including maintaining clean and deactivated liners. wvu.edu To address this, detector temperatures must be carefully controlled, especially for highly volatile and fragile compounds, to prevent peak broadening while ensuring effective electron capture. wvu.edu

Advanced methodologies include online sampling Gas Chromatography-Mass Spectrometry (GC/MS) for the quantitation of trace PETN vapor concentrations, even down to parts per quadrillion volume (ppqv). This approach minimizes sample loss and degradation by optimizing temperature and flow rates within the vapor sampling infrastructure. acs.orgsilcotek.com Furthermore, GC coupled with Ultraviolet (UV) spectrophotometry (GC-UV) allows for the simultaneous detection of both the target analyte and its decomposition products, such as nitric oxide (NO) from nitrate (B79036) esters like PETN, by inducing partial decomposition at elevated transfer line temperatures. diva-portal.org

Method Development and Validation in Analytical Chemistry for "this compound"

Method development and validation are critical for ensuring the accuracy, reliability, and reproducibility of analytical procedures for Pentaerythritol (PE) and Pentaerythritol Tetranitrate (PETN). High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of PETN and other tetranitrate esters. nih.govresearchgate.net

Validated HPLC methods have been established for the assay of PETN in sustained-release preparations. These methods often utilize acetonitrile (B52724) as a sample preparation solvent due to its broad applicability and employ anisole (B1667542) as an internal standard. nih.gov Key validation parameters, including accuracy, linearity, and reproducibility, are rigorously assessed to confirm method suitability. nih.gov

Beyond PETN, a non-aqueous reversed-phase HPLC (RP-HPLC) method has been developed and validated for the quantitative determination of pentaerythritol tetrastearate, a derivative of pentaerythritol. This method demonstrated excellent linearity (coefficient of determination > 0.999), satisfactory repeatability (relative standard deviation of 1.6%), and high recovery rates (100-101%), confirming its robustness for quality control applications. nih.govresearchgate.netresearchgate.net Similarly, new RP-HPLC methods have been developed and validated for the simultaneous separation and quantification of various organic explosive compounds, including PETN, through optimization of mobile phase composition (e.g., isopropanol (B130326) percentage in water) and flow rate to achieve optimal chromatographic conditions within short analysis times. nih.gov

Crystallography and Solid-State Chemistry Analysis

Crystallography and solid-state chemistry analyses provide crucial insights into the structural properties, polymorphic forms, and phase transitions of Pentaerythritol (PE) and Pentaerythritol Tetranitrate (PETN).

Single-Crystal X-ray Diffraction for Absolute Configuration and Packing

Single-crystal X-ray diffraction (SCXRD) is instrumental in determining the precise atomic arrangement, absolute configuration, and molecular packing within the crystalline structures of "this compound" compounds. Pentaerythritol (PE) typically crystallizes in a tetragonal form, which undergoes a transition to a cubic lattice structure when heated above approximately 180°C. akjournals.com

Pentaerythritol Tetranitrate (PETN) is known to form a body-centered tetragonal crystal structure with a space-group symmetry of P-421c, containing two molecules per unit cell at ambient temperature and pressure. jes.or.jpaip.org SCXRD studies reveal details about the crystal packing and can identify various defects such as growth banding, growth sector boundaries, and solvent inclusions, which are important for understanding crystal perfection and stability. acs.org Furthermore, SCXRD, often complemented by Raman measurements and Density Functional Theory (DFT) calculations, has shown that the S4 symmetry of the PETN molecule in its crystalline phase at ambient conditions can undergo conformational changes to C2 symmetry under static high-pressure loading or when dissolved in polar solvents. acs.org

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the bulk crystalline structure, identifying different polymorphic forms, and monitoring phase transitions in materials like Pentaerythritol (PE) and Pentaerythritol Tetranitrate (PETN). science.govscribd.com

For PETN, PXRD studies have revealed the existence of polymorphism, where different crystalline forms can exhibit distinct dissolution properties. science.gov This technique is also vital for confirming the successful formation of new crystalline structures, such as co-crystals of PETN with other energetic materials. The PXRD patterns of these co-crystals show unique diffraction angles and peak intensity changes, distinguishing them from the raw materials and their simple mixtures, indicating a new crystalline formation. researchgate.netrsc.org In the case of Pentaerythritol, PXRD has been used to determine its room temperature phase's space group (I¯4) and linear thermal expansion coefficients. ntnu.no

Thermal Analysis Techniques (DSC, TGA) in Solid-State Research

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for investigating the thermal behavior, phase transitions, and decomposition characteristics of Pentaerythritol (PE) and Pentaerythritol Tetranitrate (PETN). akjournals.comacs.orgnih.govresearchgate.net

Pentaerythritol (PE): Pentaerythritol exhibits a solid-solid phase transition at approximately 187°C (461.60 K), accompanied by a significant enthalpy of transition of 41.38 kJ mol−1. ntnu.noresearchgate.net Its melting point is consistently reported around 256.2°C in synthetic air, 260.0°C in argon, or generally between 260-262°C. akjournals.comntnu.nozbaqchem.comchemicalbook.com Studies indicate that PE is susceptible to degradation during melting, with significant degradation observed after an isothermal hold at 220°C for seven days, highlighting the importance of maximum operating temperature for material performance. ntnu.no

Pentaerythritol Tetranitrate (PETN): PETN typically melts between 138-140°C, with a first melt endotherm observed at 141°C in DSC-TGA studies. acs.orgnih.govnih.gov Thermal decomposition of PETN can commence at temperatures as low as 75°C, occurring concurrently with sublimation. rsc.org The onset of significant decomposition is often noted around 160°C. nih.gov TGA analyses quantify mass loss during thermal events, for instance, a 5% mass loss was observed when PETN was held at 145°C for 20 minutes. acs.org At lower decomposition temperatures, the initial gas detected is typically NO2, followed by further gas release attributed to more extensive decomposition. nih.gov

The following table summarizes key thermal properties:

| Compound | Melting Point (°C) | Solid-Solid Transition (°C) | Decomposition Onset (°C) | Enthalpy of Transition (kJ/mol) |

| Pentaerythritol (PE) | 256-262 akjournals.comntnu.nozbaqchem.comchemicalbook.com | ~187 ntnu.noresearchgate.net | >220 (degradation) ntnu.no | 41.38 researchgate.net |

| Pentaerythritol Tetranitrate (PETN) | 138-141 acs.orgnih.govnih.gov | N/A | ~75 (initial) rsc.org | N/A |

Computational Chemistry and Molecular Modeling Techniques

Computational chemistry and molecular modeling techniques are increasingly vital for understanding the complex properties and behavior of Pentaerythritol Tetranitrate (PETN) at a molecular level, complementing experimental studies. These methodologies include Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. nih.govrsc.orgacs.org